molecular formula C27H34O6 B8611071 3-Hydroxy-8-nonyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one CAS No. 649552-01-2

3-Hydroxy-8-nonyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one

Cat. No. B8611071
M. Wt: 454.6 g/mol
InChI Key: VPUGLZXXYOTLDK-UHFFFAOYSA-N
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Patent
US07601754B2

Procedure details

A stirring suspension of 3-hydroxy-8-non-2-enyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one 76 (0.258 g, 0.6 mmol) and 10% palladium on carbon (0.024 g) in ethyl acetate (30 ml) was placed under an atmosphere of hydrogen for 43 hours. The reaction was filtered through celite, the residue washed with ethyl acetate and the combined filtrates concentrated in vacuo to give a grey solid. Recrystallisation (petrol:ethyl acetate 2:1) yielded 3-hydroxy-8-nonyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one 77 (0.212 g, 82%) as an off-white solid.
Name
3-hydroxy-8-non-2-enyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one
Quantity
0.258 g
Type
reactant
Reaction Step One
Quantity
0.024 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[CH:24][C:23]=1[O:32][CH3:33]>[Pd].C(OCC)(=O)C>[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[CH:24][C:23]=1[O:32][CH3:33]

Inputs

Step One
Name
3-hydroxy-8-non-2-enyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one
Quantity
0.258 g
Type
reactant
Smiles
OC1=C(OC2=C(C=CC=C2C1=O)CC=CCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
Name
Quantity
0.024 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
the residue washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a grey solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation (petrol:ethyl acetate 2:1)

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
OC1=C(OC2=C(C=CC=C2C1=O)CCCCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.212 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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